1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoroethyl group imparts unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 2,2-difluoroethylamine with 4-azido-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted triazoles with various functional groups.
Oxidation Reactions: The major products are triazole oxides.
Reduction Reactions: The major products are amine derivatives of the triazole compound.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Ethyl Bromodifluoroacetate: Contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the triazole ring and the difluoroethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,2-difluoroethyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-4(7)8-9-10/h2-3H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPESGMNBVOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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